molecular formula C13H9BrClNOS B12592464 6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one CAS No. 876289-52-0

6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one

Cat. No.: B12592464
CAS No.: 876289-52-0
M. Wt: 342.64 g/mol
InChI Key: BGOUIBSYOVQOTM-UHFFFAOYSA-N
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Description

6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a sulfanyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A precursor used in the synthesis of the compound.

    4-Chlorocyclohexa-2,4-dien-1-one: Another related compound with similar structural features.

Uniqueness

6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is unique due to the presence of both bromine and sulfur atoms within its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

876289-52-0

Molecular Formula

C13H9BrClNOS

Molecular Weight

342.64 g/mol

IUPAC Name

N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide

InChI

InChI=1S/C13H9BrClNOS/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)

InChI Key

BGOUIBSYOVQOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)C2=C(C=CC(=C2)Cl)O)Br

Origin of Product

United States

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